2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide is a synthetic organic compound that exhibits a complex structure characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a pyrrole moiety. This compound is notable for its potential applications in medicinal chemistry and pharmaceuticals due to its diverse biological activities.
This compound falls under the category of organic compounds with specific interest in the field of medicinal chemistry. It contains functional groups typical of bioactive molecules, including an amide group and heterocycles (oxadiazole and pyrrole), which are often associated with pharmacological properties.
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide typically involves several key steps:
The reactions typically require controlled temperatures and specific solvent conditions to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.
The molecular formula for 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide is , indicating a molecular weight of approximately 330.35 g/mol. The structure features:
InChI representation: InChI=1S/C17H17FN4O2/c1-11(2)19-15(23)10-22-9-3-4-14(22)17-20-16(21-24-17)12-5-7-13(18)8-6-12/h3-9,11H,10H2,1-2H3,(H,19,23)
.
The compound can undergo various chemical reactions typical for amides and heterocycles:
Reactions are often monitored using chromatographic techniques to ensure completion and purity. The stability of the compound under various conditions is also assessed.
The mechanism of action for 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific biological targets:
These interactions may modulate enzyme activity or receptor signaling pathways, leading to desired pharmacological effects .
While specific physical properties such as melting point or boiling point are not readily available for this compound, it is expected to be a solid at room temperature based on its molecular structure.
Key chemical properties include:
Relevant data on stability and reactivity profiles can be obtained through systematic testing .
The compound has potential applications in several scientific fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5